molecular formula C11H6F2N2S B14196771 2-Amino-4-(2,6-difluorophenyl)thiophene-3-carbonitrile CAS No. 917590-52-4

2-Amino-4-(2,6-difluorophenyl)thiophene-3-carbonitrile

Cat. No.: B14196771
CAS No.: 917590-52-4
M. Wt: 236.24 g/mol
InChI Key: MWPBVEABYINZJF-UHFFFAOYSA-N
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Description

2-Amino-4-(2,6-difluorophenyl)thiophene-3-carbonitrile is a heterocyclic compound featuring a thiophene ring substituted with an amino group, a difluorophenyl group, and a carbonitrile group. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(2,6-difluorophenyl)thiophene-3-carbonitrile typically involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester. . The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the thiophene ring.

Industrial Production Methods: Industrial production methods for thiophene derivatives, including this compound, often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-(2,6-difluorophenyl)thiophene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonitrile group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles like amines or alcohols.

Major Products:

Scientific Research Applications

2-Amino-4-(2,6-difluorophenyl)thiophene-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-(2,6-difluorophenyl)thiophene-3-carbonitrile involves its interaction with various molecular targets. For instance, its anti-inflammatory effects are mediated through the inhibition of cyclooxygenase enzymes, while its anticancer properties may involve the induction of apoptosis in cancer cells. The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes .

Comparison with Similar Compounds

Uniqueness: 2-Amino-4-(2,6-difluorophenyl)thiophene-3-carbonitrile is unique due to the presence of the difluorophenyl group, which enhances its biological activity and chemical stability compared to other thiophene derivatives. This makes it a valuable compound for various applications in medicinal chemistry and material science .

Properties

CAS No.

917590-52-4

Molecular Formula

C11H6F2N2S

Molecular Weight

236.24 g/mol

IUPAC Name

2-amino-4-(2,6-difluorophenyl)thiophene-3-carbonitrile

InChI

InChI=1S/C11H6F2N2S/c12-8-2-1-3-9(13)10(8)7-5-16-11(15)6(7)4-14/h1-3,5H,15H2

InChI Key

MWPBVEABYINZJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=CSC(=C2C#N)N)F

Origin of Product

United States

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